Diethyl 1-phenylethylphosphonate

Catalog No.
S1907399
CAS No.
33973-48-7
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1-phenylethylphosphonate

CAS Number

33973-48-7

Product Name

Diethyl 1-phenylethylphosphonate

IUPAC Name

1-diethoxyphosphorylethylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

FODNNPZZKXOLLX-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C)C1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(C(C)C1=CC=CC=C1)OCC

Synthesis of Organic Compounds

DEP serves as a valuable precursor for the synthesis of various organic compounds, including:

  • Phosphonic acids and esters: Through a series of reactions, DEP can be converted into phosphonic acids and esters, which find applications in numerous fields like pharmaceuticals and materials science [].
  • Vinylphosphonate derivatives: These derivatives are significant in organic chemistry due to their diverse applications. DEP can be used as a starting material for their synthesis [].

Medicinal Chemistry

Research has explored DEP's potential for developing therapeutic agents. Studies have investigated its properties as:

  • Enzyme inhibitor: DEP's ability to inhibit certain enzymes is being investigated for its potential use in developing drugs [].

Material Science

DEP's properties are being explored for potential applications in material science, such as:

  • Flame retardants: Studies are investigating DEP's flame retardant properties for use in various materials [].

Biological Studies

Some scientific research has focused on understanding DEP's biological effects, including:

  • Antimicrobial activity: There have been investigations into DEP's potential antimicrobial properties [].

Diethyl 1-phenylethylphosphonate is characterized by the molecular formula C₁₂H₁₉O₃P and has a molecular weight of approximately 234.25 g/mol. The compound features a phosphonate group attached to a phenylethyl moiety, making it a member of the class of phosphonates. It is typically represented by the following structural formula:

text
O ||C2H5-O-P(=O)(O-C2H5) | C6H5-CH(CH3)

The compound is known for its stability and reactivity, making it useful in various synthetic applications .

Typical of phosphonate compounds. Key reactions include:

  • Nucleophilic Substitution: The phosphonate group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, diethyl 1-phenylethylphosphonate can hydrolyze to form diethyl phosphate and phenylethanol.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form α-hydroxyphosphonates .

Research indicates that diethyl 1-phenylethylphosphonate exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes and as a precursor in the synthesis of biologically active compounds. The compound's ability to form hydrogen bonds may contribute to its interactions with biological molecules .

Several methods exist for synthesizing diethyl 1-phenylethylphosphonate:

  • Direct Phosphonation: This method involves reacting phenylethanol with phosphorus oxychloride in the presence of diethyl ether.
  • Alkylation Reactions: The compound can be synthesized through alkylation of phosphorus trichloride with diethyl malonate followed by reaction with phenylethyl bromide.
  • Phosphorylation Techniques: Utilizing various phosphorylating agents can also yield this phosphonate through different mechanisms .

Diethyl 1-phenylethylphosphonate finds applications in several areas:

  • Organic Synthesis: It serves as a reagent in organic synthesis for producing complex molecules.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its biological activity.
  • Agricultural Chemistry: It may have applications in developing agrochemicals or as a pesticide precursor .

Interaction studies involving diethyl 1-phenylethylphosphonate have focused on its reactivity with biological targets. These studies often assess how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic uses. Such interactions may involve binding affinities and inhibition kinetics, which are crucial for understanding its biological implications .

Diethyl 1-phenylethylphosphonate shares structural similarities with other phosphonate compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Diethyl 1-phenylethylphosphonateC₁₂H₁₉O₃PContains a phenylethyl moiety; stable phosphonate
Diethyl methylphosphonateC₇H₁₅O₃PLacks aromatic ring; simpler structure
Diethyl (2-cyanoethyl)phosphonateC₉H₁₃N O₃PContains cyano group; different reactivity
Diethyl (2-oxo-2-phenylethyl)phosphonateC₁₂H₁₉O₄PContains an oxo group; higher oxidation state

Diethyl 1-phenylethylphosphonate's unique combination of a phenylethyl group and phosphonate functionality distinguishes it from these similar compounds, potentially offering different reactivity patterns and biological activities.

XLogP3

2.1

Other CAS

33973-48-7

Dates

Modify: 2023-08-16

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